molecular formula C18H21NO3S B2633848 (3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396851-50-5

(3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2633848
CAS RN: 1396851-50-5
M. Wt: 331.43
InChI Key: PDQZSMWWGQHWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as 3C-E, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Scientific Research Applications

Antiviral Research

Similar compounds have shown potential as antiviral agents . For example, indole derivatives have demonstrated antiviral activity . Given the structural similarities, “(3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” could potentially be used in antiviral research.

Anti-inflammatory Research

Indole derivatives have also shown anti-inflammatory properties . This suggests that “(3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” could be used in research related to inflammation and related diseases.

Anticancer Research

The compound could potentially be used in anticancer research, as indole derivatives have demonstrated anticancer properties .

Antioxidant Research

Indole derivatives have shown antioxidant properties . This suggests that “(3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” could be used in research related to oxidative stress and related diseases.

Mechanism of Action

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-6-3-13(4-7-19)14-5-8-23-12-14/h5,8-13H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQZSMWWGQHWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

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